molecular formula C16H18N2O4S2 B2617441 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 1171696-15-3

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No. B2617441
M. Wt: 366.45
InChI Key: LPFGJZHJTCSLNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis for your compound, both thiophenes and tetrahydroquinolines can be synthesized through various methods. For instance, thiophenes can be synthesized through the Paal-Knorr synthesis, while tetrahydroquinolines can be synthesized through the Povarov reaction.



Molecular Structure Analysis

The molecular structure of your compound would include a thiophene ring, which is a five-membered ring with one sulfur atom, and a tetrahydroquinoline moiety, which is a quinoline ring that has been fully reduced.



Chemical Reactions Analysis

The chemical reactions of your compound would likely depend on the functional groups present in the molecule. Thiophenes can undergo electrophilic aromatic substitution, while tetrahydroquinolines can participate in various reactions depending on the substituents present.



Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific atoms present would all influence these properties.


Safety And Hazards

Without specific information on your compound, it’s difficult to predict the exact safety and hazards. However, like all chemicals, safe handling practices should be followed to minimize risk.


Future Directions

The future directions for research on your compound would likely depend on its biological activity and potential applications. This could include further studies to optimize its activity, investigations into its mechanism of action, or the development of new synthetic routes.


properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-11-15(19)18-8-2-4-12-6-7-13(10-14(12)18)17-24(20,21)16-5-3-9-23-16/h3,5-7,9-10,17H,2,4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFGJZHJTCSLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

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